cis-4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-methylcyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-methylcyclohexanol is a complex organic compound known for its significant role in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a phenoxyphenyl group, and a cyclohexanol moiety. It is often studied for its potential therapeutic applications, particularly in the treatment of various cancers and inflammatory diseases .
Preparation Methods
The synthesis of cis-4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-methylcyclohexanol involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the phenoxyphenyl group: This step involves a nucleophilic substitution reaction where the phenoxy group is introduced to the pyrazolo[3,4-d]pyrimidine core.
Attachment of the cyclohexanol moiety: This is done through a series of reactions including reduction and cyclization to form the final product.
Industrial production methods for this compound are designed to be efficient and scalable, often involving optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
cis-4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-methylcyclohexanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize reaction efficiency .
Scientific Research Applications
cis-4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-methylcyclohexanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of cis-4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-methylcyclohexanol involves its interaction with specific molecular targets, such as Bruton’s tyrosine kinase (BTK). By binding irreversibly to BTK, the compound inhibits its activity, leading to the suppression of B-cell receptor signaling pathways. This inhibition results in reduced proliferation and survival of B-cells, making it effective in the treatment of B-cell malignancies . Additionally, the compound may interact with other kinases and signaling molecules, contributing to its broad therapeutic potential .
Comparison with Similar Compounds
cis-4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-methylcyclohexanol can be compared with other similar compounds, such as:
Ibrutinib: A well-known BTK inhibitor used in the treatment of B-cell malignancies.
Acalabrutinib: Another BTK inhibitor with a different chemical structure but similar therapeutic applications.
By understanding these comparisons, researchers can better appreciate the unique properties and potential benefits of this compound in various scientific and medical contexts .
Properties
Molecular Formula |
C24H25N5O2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-1-methylcyclohexan-1-ol |
InChI |
InChI=1S/C24H25N5O2/c1-24(30)13-11-17(12-14-24)29-23-20(22(25)26-15-27-23)21(28-29)16-7-9-19(10-8-16)31-18-5-3-2-4-6-18/h2-10,15,17,30H,11-14H2,1H3,(H2,25,26,27) |
InChI Key |
GFMYTWAHFPKSOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.